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Abstract
Dauriporphine, a naturally occurring oxoisoaporphine alkaloid, has garnered attention within

the scientific community for its potential therapeutic applications. Isolated from medicinal plants

such as Menispermum dauricum DC., this compound exhibits a range of biological activities,

including antineoplastic and antiplatelet effects.[1] Recent studies have begun to elucidate its

mechanism of action, pointing to specific molecular targets in cancer signaling pathways. This

technical guide provides a comprehensive overview of the chemical structure, physicochemical

properties, and known biological functions of Dauriporphine, with a focus on the experimental

methodologies and signaling pathways relevant to drug discovery and development.

Chemical Structure and Properties
Dauriporphine is characterized by a tetracyclic isoquinoline core. Its systematic IUPAC name

is 4,5,6,9-tetramethoxy-7H-dibenzo[de,h]quinolin-7-one. The planar structure of the

oxoisoaporphine ring system is a key feature contributing to its biological activity, particularly its

ability to interact with DNA.[1]
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The key physicochemical properties of Dauriporphine are summarized in the table below for

easy reference and comparison.

Property Value Reference(s)

Molecular Formula C₂₀H₁₇NO₅ [1]

Molecular Weight 351.35 g/mol [1]

CAS Number 88142-60-3 [1]

Appearance Solid Powder [1]

Boiling Point 602.8 °C at 760 mmHg [1]

Density 1.31 g/cm³ [1]

LogP 3.48 [1]

Solubility
Chloroform, Dichloromethane,

Ethyl Acetate, DMSO, Acetone
[1]

SMILES
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(OC)=C(C1=C34)OC)OC)C=C
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Biological Activity and Mechanism of Action
Dauriporphine has demonstrated significant biological activity, primarily as an antineoplastic

and antiplatelet agent.[1] Its mechanism of action is an active area of research, with recent

findings providing insight into its molecular targets.

Antineoplastic Activity
Dauriporphine exhibits cytotoxic effects against various cancer cell lines.[1] A recent study has

identified a specific signaling pathway through which Dauriporphine exerts its anti-tumor

effects in lung adenocarcinoma. It has been shown to inhibit lung cancer cell viability, motility,

and energy metabolism by modulating the miR-424-5p/MAPK14 axis.[1]
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The proposed signaling pathway is as follows:
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Dauriporphine's anticancer signaling pathway.

As a member of the oxoisoaporphine alkaloid family, Dauriporphine's anticancer activity may

also be attributed to other mechanisms common to this class of compounds. These include:

DNA Intercalation and Topoisomerase Inhibition: The planar structure of oxoisoaporphines

allows them to intercalate between DNA base pairs, which can interfere with DNA replication

and transcription, ultimately leading to cell death. This interaction can also lead to the

inhibition of topoisomerase enzymes, which are crucial for managing DNA topology during

cellular processes.

Generation of Reactive Oxygen Species (ROS): Some oxoisoaporphine alkaloids have been

shown to induce oxidative stress in cancer cells by generating ROS, which can damage

cellular components and trigger apoptosis.

Telomerase Inhibition: Telomerase is an enzyme that is often upregulated in cancer cells and

plays a key role in their immortalization. Certain oxoisoaporphine alkaloids have been found

to inhibit telomerase activity.
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Antiplatelet Activity
Dauriporphine has been reported to have platelet aggregation inhibitory activity.[1] While the

specific signaling pathway for Dauriporphine's antiplatelet effect is not yet fully elucidated, the

mechanism for other aporphine alkaloids involves the inhibition of thromboxane A2 formation.

Some related compounds also exert their antiplatelet effects by increasing the levels of platelet

cyclic AMP (cAMP).[2]

Experimental Protocols
Isolation of Dauriporphine from Menispermum dauricum
The following is a generalized protocol for the isolation of alkaloids from plant material, based

on the original citation for the isolation of Dauriporphine. The specific details of the original

protocol from Takani M, et al. (1983) may vary.

Objective: To extract and isolate Dauriporphine from the dried vines of Menispermum

dauricum.

Materials:

Dried and powdered vines of Menispermum dauricum

Methanol

Hydrochloric acid (HCl), 2% solution

Ammonia water

Chloroform

Silica gel for column chromatography

Solvents for chromatography (e.g., chloroform-methanol gradients)

Rotary evaporator

Chromatography columns
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Standard laboratory glassware

Procedure:

Extraction: The powdered plant material is exhaustively extracted with methanol at room

temperature. The methanol extracts are combined and concentrated under reduced pressure

using a rotary evaporator to yield a crude extract.

Acid-Base Partitioning: The crude extract is suspended in a 2% HCl solution and filtered. The

acidic aqueous solution is then washed with a nonpolar solvent like chloroform to remove

neutral and acidic compounds. The aqueous layer is then basified with ammonia water to a

pH of approximately 9-10.

Alkaloid Extraction: The basified solution is then extracted repeatedly with chloroform. The

combined chloroform extracts contain the crude alkaloid fraction.

Chromatographic Separation: The crude alkaloid extract is concentrated and subjected to

column chromatography on silica gel. The column is eluted with a gradient of chloroform and

methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

Isolation and Purification: Fractions containing Dauriporphine are combined, and the

solvent is evaporated. The residue is further purified by repeated column chromatography or

preparative TLC to yield pure Dauriporphine.

The workflow for this process can be visualized as follows:

Dried Menispermum dauricum Methanol Extraction Acid-Base Partitioning Column Chromatography Further Purification Pure Dauriporphine

Click to download full resolution via product page

Workflow for the isolation of Dauriporphine.

In Vitro Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effect of Dauriporphine on a cancer cell line (e.g., A549

lung adenocarcinoma cells).
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Materials:

A549 cells

Dauriporphine stock solution (in DMSO)

Complete cell culture medium (e.g., DMEM with 10% FBS)

96-well plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

DMSO

Microplate reader

Procedure:

Cell Seeding: A549 cells are seeded in 96-well plates at a density of 5,000-10,000 cells per

well and incubated for 24 hours to allow for cell attachment.

Compound Treatment: The cell culture medium is replaced with fresh medium containing

various concentrations of Dauriporphine (e.g., 0.1, 1, 10, 50, 100 µM). A vehicle control

(DMSO) is also included. The cells are then incubated for a specified period (e.g., 24, 48, or

72 hours).

MTT Addition: After the incubation period, the medium is removed, and MTT solution is

added to each well. The plate is incubated for another 4 hours at 37°C, allowing viable cells

to metabolize MTT into formazan crystals.

Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to

dissolve the formazan crystals.

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a

microplate reader. The cell viability is calculated as a percentage of the vehicle control.

Conclusion
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Dauriporphine is a promising natural product with demonstrated anticancer and antiplatelet

activities. Its well-defined chemical structure and the recent elucidation of its role in the miR-

424-5p/MAPK14 signaling pathway provide a solid foundation for further preclinical and clinical

investigation. The experimental protocols outlined in this guide offer a starting point for

researchers interested in the isolation, characterization, and biological evaluation of

Dauriporphine and related oxoisoaporphine alkaloids. Further research is warranted to fully

explore the therapeutic potential of this compound and to develop it as a novel therapeutic

agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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